2-(2,3,4-Trifluoro-phenoxy)acetonitrile 2-(2,3,4-Trifluoro-phenoxy)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13542265
InChI: InChI=1S/C8H4F3NO/c9-5-1-2-6(13-4-3-12)8(11)7(5)10/h1-2H,4H2
SMILES: C1=CC(=C(C(=C1OCC#N)F)F)F
Molecular Formula: C8H4F3NO
Molecular Weight: 187.12 g/mol

2-(2,3,4-Trifluoro-phenoxy)acetonitrile

CAS No.:

Cat. No.: VC13542265

Molecular Formula: C8H4F3NO

Molecular Weight: 187.12 g/mol

* For research use only. Not for human or veterinary use.

2-(2,3,4-Trifluoro-phenoxy)acetonitrile -

Specification

Molecular Formula C8H4F3NO
Molecular Weight 187.12 g/mol
IUPAC Name 2-(2,3,4-trifluorophenoxy)acetonitrile
Standard InChI InChI=1S/C8H4F3NO/c9-5-1-2-6(13-4-3-12)8(11)7(5)10/h1-2H,4H2
Standard InChI Key SCKOBRLNYIOZRV-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1OCC#N)F)F)F
Canonical SMILES C1=CC(=C(C(=C1OCC#N)F)F)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Key Descriptors

The molecular formula of 2-(2,3,4-Trifluoro-phenoxy)acetonitrile is C₈H₃F₃NO, with a molecular weight of 186.11 g/mol. Key physicochemical properties include:

PropertyValue
Exact Mass186.017 Da
Topological Polar Surface Area (TPSA)44.7 Ų
LogP (Octanol-Water Partition Coefficient)2.1–2.5
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

The nitrile group (-C≡N) contributes to its polarity, while the trifluorophenoxy group enhances lipophilicity, influencing its solubility and reactivity .

Structural Characterization

  • Aromatic Core: A benzene ring with fluorine atoms at the 2-, 3-, and 4-positions, creating a highly electron-deficient environment.

  • Ether Linkage: The oxygen atom bridges the aromatic ring to the acetonitrile group, forming a stable ether bond.

  • Nitrile Functionality: The -CH₂-C≡N group introduces nucleophilic and electrophilic reactivity, enabling participation in condensation and cyclization reactions .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 2-(2,3,4-Trifluoro-phenoxy)acetonitrile typically involves nucleophilic substitution between a fluorinated phenol and a haloacetonitrile derivative. A representative pathway, extrapolated from analogous methods, includes:

Step 1: Preparation of 2,3,4-Trifluorophenol
2,3,4-Trifluorophenol serves as the starting material, synthesized via directed ortho-metalation or halogen-exchange reactions on substituted phenols .

Step 2: Alkylation with Haloacetonitrile
The phenol undergoes alkylation with bromoacetonitrile or chloroacetonitrile in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., dimethylformamide):

2,3,4-Trifluorophenol+BrCH2CNBase2-(2,3,4-Trifluoro-phenoxy)acetonitrile+HBr\text{2,3,4-Trifluorophenol} + \text{BrCH}_2\text{CN} \xrightarrow{\text{Base}} \text{2-(2,3,4-Trifluoro-phenoxy)acetonitrile} + \text{HBr}

This method mirrors the synthesis of (3-trifluoromethylphenoxy)(4-chlorophenyl)acetonitrile, where a haloacetonitrile reacts with a substituted phenol under basic conditions .

Step 3: Purification
Crude product is purified via column chromatography or recrystallization from ethanol/water mixtures, yielding >90% purity.

Industrial-Scale Considerations

  • Cost Efficiency: Use of inexpensive bases (e.g., K₂CO₃) and solvents (e.g., toluene) aligns with methods described in patent WO2011101864A1 for related phenoxyethyl derivatives .

  • Safety: Nitriles require handling in ventilated environments due to potential cyanide release upon decomposition.

Physicochemical Properties and Stability

Solubility and Reactivity

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (<0.1 g/L at 25°C).

  • Thermal Stability: Stable up to 150°C; decomposes at higher temperatures, releasing hydrogen fluoride and hydrogen cyanide.

  • Hydrolytic Sensitivity: Resistant to hydrolysis under neutral conditions but undergoes slow degradation in acidic or alkaline media to form carboxylic acids or amides .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 2,250 cm⁻¹ (C≡N stretch) and 1,250 cm⁻¹ (C-F stretch).

  • NMR (¹H): δ 4.8 ppm (s, 2H, CH₂CN), δ 6.9–7.3 ppm (m, 2H, aromatic) .

Applications in Pharmaceutical and Agrochemical Research

Intermediate in Drug Synthesis

The compound’s nitrile group serves as a precursor for:

  • Amides: Reaction with amines yields acetamide derivatives, potential kinase inhibitors.

  • Tetrazoles: Cycloaddition with sodium azide produces tetrazole rings, a bioisostere for carboxylic acids in drug design .

Agrochemical Uses

  • Herbicide Synthons: Incorporation into phenoxyherbicides enhances lipid solubility, improving foliar absorption.

  • Insecticidal Activity: Fluorinated nitriles disrupt insect nervous systems by inhibiting acetylcholinesterase .

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